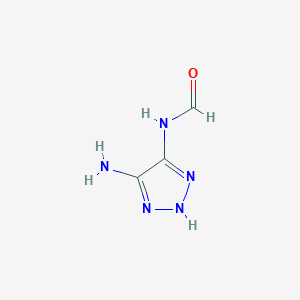
2-Phenylfuran-3,4-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 2-fenilfurano-3,4-dicarboxílico es un compuesto orgánico que pertenece a la clase de derivados del furano. Los furanos son compuestos aromáticos heterocíclicos caracterizados por una estructura cíclica compuesta por un átomo de oxígeno y cuatro átomos de carbono.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 2-fenilfurano-3,4-dicarboxílico se puede lograr a través de varios métodos. Un enfoque común implica la reacción de acilmetiluros de dimetilsulfonio con acetilendicarboxilatos de dialquilo. Esta reacción procede a través de una secuencia en tándem de adición de Michael, adición nucleofílica intramolecular, apertura de anillo 4π, adición de Michael intramolecular y eliminación . Este método proporciona una estrategia directa y sencilla para sintetizar furanos polisustituidos estructuralmente diversos con grupos mono a tricarboxilato.
Métodos de producción industrial
Los métodos de producción industrial del ácido 2-fenilfurano-3,4-dicarboxílico no están bien documentados en la literatura. Los principios de la química verde y los procesos sostenibles a menudo se aplican en la síntesis industrial de derivados del furano. Esto incluye el uso de materias primas renovables, como el furfural derivado de la biomasa, y procesos catalíticos ambientalmente benignos .
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 2-fenilfurano-3,4-dicarboxílico experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar los ácidos dicarboxílicos correspondientes.
Reducción: Las reacciones de reducción pueden producir diferentes derivados del furano.
Sustitución: Las reacciones de sustitución electrófila y nucleófila pueden introducir varios grupos funcionales en el anillo del furano.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen iluros de azufre, carboxilatos de alquilo acetilénicos y catalizadores metálicos como el oro y el paladio . Las condiciones de reacción a menudo implican temperaturas moderadas a altas y el uso de disolventes como diclorometano o acetonitrilo.
Principales productos formados
Los principales productos formados a partir de estas reacciones incluyen varios furanos polisustituidos, como furano-3-carboxilato, furano-2,4-dicarboxilatos y furano-2,3,4-tricarboxilatos .
Aplicaciones Científicas De Investigación
El ácido 2-fenilfurano-3,4-dicarboxílico tiene varias aplicaciones de investigación científica:
Química: Sirve como un bloque de construcción en la síntesis orgánica, lo que permite la creación de moléculas complejas.
Mecanismo De Acción
El mecanismo de acción del ácido 2-fenilfurano-3,4-dicarboxílico implica su interacción con objetivos moleculares y vías dentro de los sistemas biológicos. Por ejemplo, puede inhibir la actividad de ciertas enzimas o interferir con los procesos celulares, lo que lleva a sus efectos biológicos observados . Los objetivos moleculares y las vías exactas dependen de la aplicación específica y el contexto en el que se utiliza el compuesto.
Comparación Con Compuestos Similares
Compuestos similares
Ácido 2,5-furanodicarboxílico (2,5-FDCA): Un derivado del furano bien conocido utilizado como monómero para producir polímeros biobasados.
2,5-Dimetilfurano (2,5-DMF):
Singularidad
El ácido 2-fenilfurano-3,4-dicarboxílico es único debido a su patrón de sustitución específico en el anillo del furano, lo que confiere propiedades químicas y biológicas distintas. Su capacidad para someterse a varias reacciones químicas y formar productos diversos lo convierte en un compuesto valioso en la investigación y las aplicaciones industriales.
Propiedades
Fórmula molecular |
C12H8O5 |
|---|---|
Peso molecular |
232.19 g/mol |
Nombre IUPAC |
2-phenylfuran-3,4-dicarboxylic acid |
InChI |
InChI=1S/C12H8O5/c13-11(14)8-6-17-10(9(8)12(15)16)7-4-2-1-3-5-7/h1-6H,(H,13,14)(H,15,16) |
Clave InChI |
PTEUSHMOGXTIIZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C(=CO2)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-((6-Ethyl-3-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetic acid](/img/structure/B11770300.png)


![2-Methyl-1-(piperidin-4-yl)-5-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B11770311.png)
![2-(4-((tert-Butoxycarbonyl)amino)-2-oxabicyclo[2.2.2]octan-1-yl)acetic acid](/img/structure/B11770319.png)
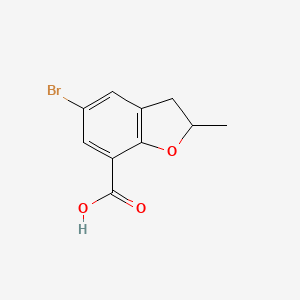
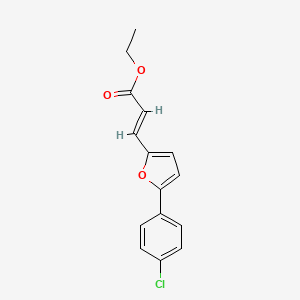
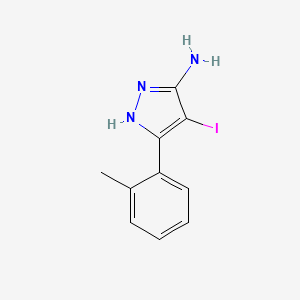
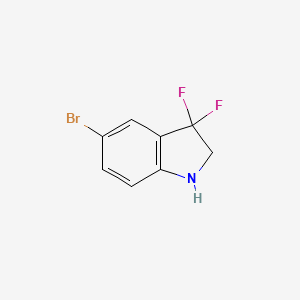
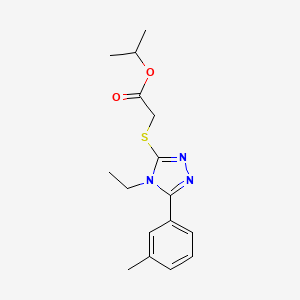
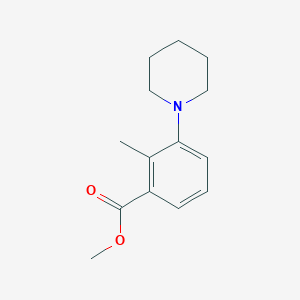
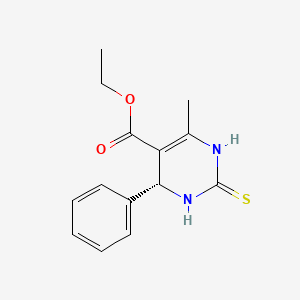
![Thieno[3,2-b]thiophene-2-carboxamide](/img/structure/B11770374.png)
